This compound is found naturally as a metabolite in the yeast Saccharomyces cerevisiae []. However, its primary significance lies in its role as a flavoring agent. It contributes a fruity, grape-like aroma and is used in various food products [, ].
The molecule consists of a central propane chain with a methyl group (CH3) attached to the third carbon. A carbonyl group (C=O) is also bonded to the third carbon, forming an ester linkage with a methoxy group (OCH3) on the first carbon. The sulfur atom (S) is bonded to the second carbon and carries another methyl group (SCH3), forming a methylthio group (SCH3).
This structure offers several notable aspects:
Esters can undergo hydrolysis in the presence of water or an acid/base catalyst, breaking the ester bond. This would yield 3-mercaptopropanoic acid and methanol in the case of Methyl 3-(methylthio)propionate.
Irritant